

# An In-depth Technical Guide to the Structure and Function of BX471

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## Compound of Interest

Compound Name: BX471

Cat. No.: B1663656

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This technical guide provides a comprehensive overview of **BX471**, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCR1 signaling pathway.

## Core Compound Characteristics

**BX471**, also known as ZK-811752, is a small molecule inhibitor of CCR1.<sup>[1][2]</sup> It has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and allergic rhinitis.<sup>[2][3][4]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **BX471** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C <sub>21</sub> H <sub>24</sub> ClFN <sub>4</sub> O <sub>3</sub>	[3][5]
Molecular Weight	434.89 g/mol	[5]
CAS Number	217645-70-0	[3][5]
Formal Name	N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-urea	[3]
Purity	≥98%	
Solubility	Soluble in DMSO (≥ 100 mg/mL) and Ethanol (22 mg/mL). Insoluble in water.	[5][6]
Storage	Store at +4°C	

## Bioavailability and Pharmacokinetics

**BX471** has demonstrated oral activity with a bioavailability of approximately 60% in dogs.[6][7][8] In mice, subcutaneous administration of 20 mg/kg results in peak plasma levels of 9 µM within 30 minutes, which decline to about 0.4 µM after 2 hours.[7][8]

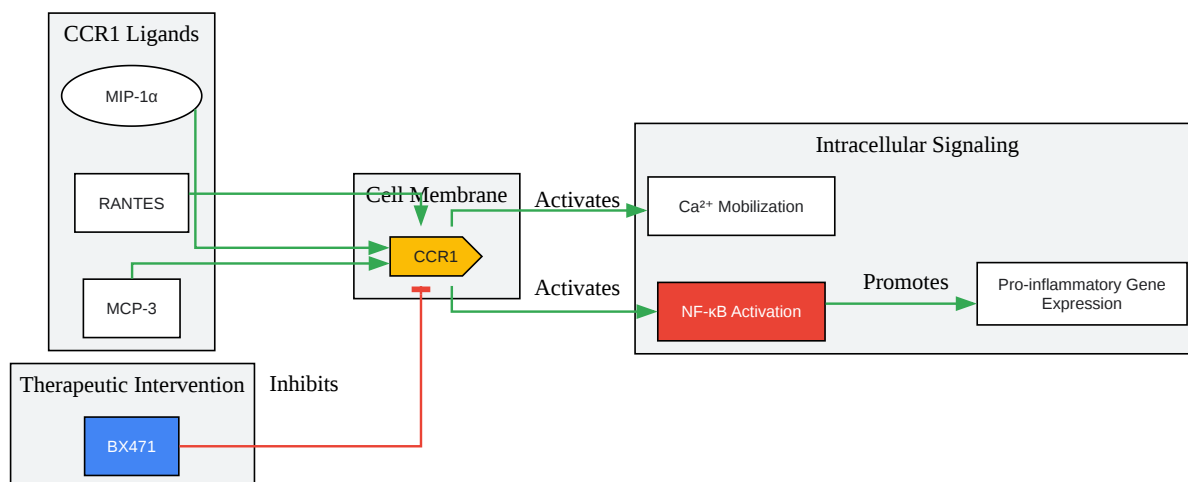
## Mechanism of Action

**BX471** functions as a competitive antagonist of CCR1. It selectively binds to CCR1, thereby preventing the binding of its natural chemokine ligands, including Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), RANTES (CCL5), and Monocyte Chemoattractant Protein-3 (MCP-3/CCL7).[3][9] This blockade inhibits downstream signaling pathways that are crucial for leukocyte trafficking and inflammation.

## Signaling Pathway

The primary mechanism of action of **BX471** involves the inhibition of the TNF-α activated NF-κB signaling pathway.[9] By blocking CCR1, **BX471** prevents the activation of NF-κB, a key

transcription factor for pro-inflammatory genes. This leads to a reduction in the expression of various inflammatory mediators.



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**BX471** inhibits CCR1 signaling, preventing downstream inflammatory responses.

## Biological Activity and Efficacy

**BX471** is a potent and selective antagonist of human CCR1 with a  $K_i$  of 1 nM.[1] It exhibits over 250-fold selectivity for CCR1 compared to other chemokine receptors like CCR2, CCR5, and CXCR4.[8]

## In Vitro Activity

Assay	Species	IC <sub>50</sub> / K <sub>i</sub>	Reference
MIP-1α Binding	Human	K <sub>i</sub> = 1 nM	[1]
MCP-3 Binding	Human	K <sub>i</sub> = 5.5 nM	[1]
RANTES Binding	Human	K <sub>i</sub> = 2.8 nM	[3]
MIP-1α Induced Ca <sup>2+</sup> Mobilization	Human	IC <sub>50</sub> = 5.8 ± 1 nM	[7]
MIP-1α Induced Ca <sup>2+</sup> Mobilization	Mouse	IC <sub>50</sub> = 198 ± 7 nM	[7]
MIP-1α Binding	Mouse	K <sub>i</sub> = 215 ± 46 nM	[7][10]

## In Vivo Efficacy

**BX471** has demonstrated anti-inflammatory effects in various animal models:

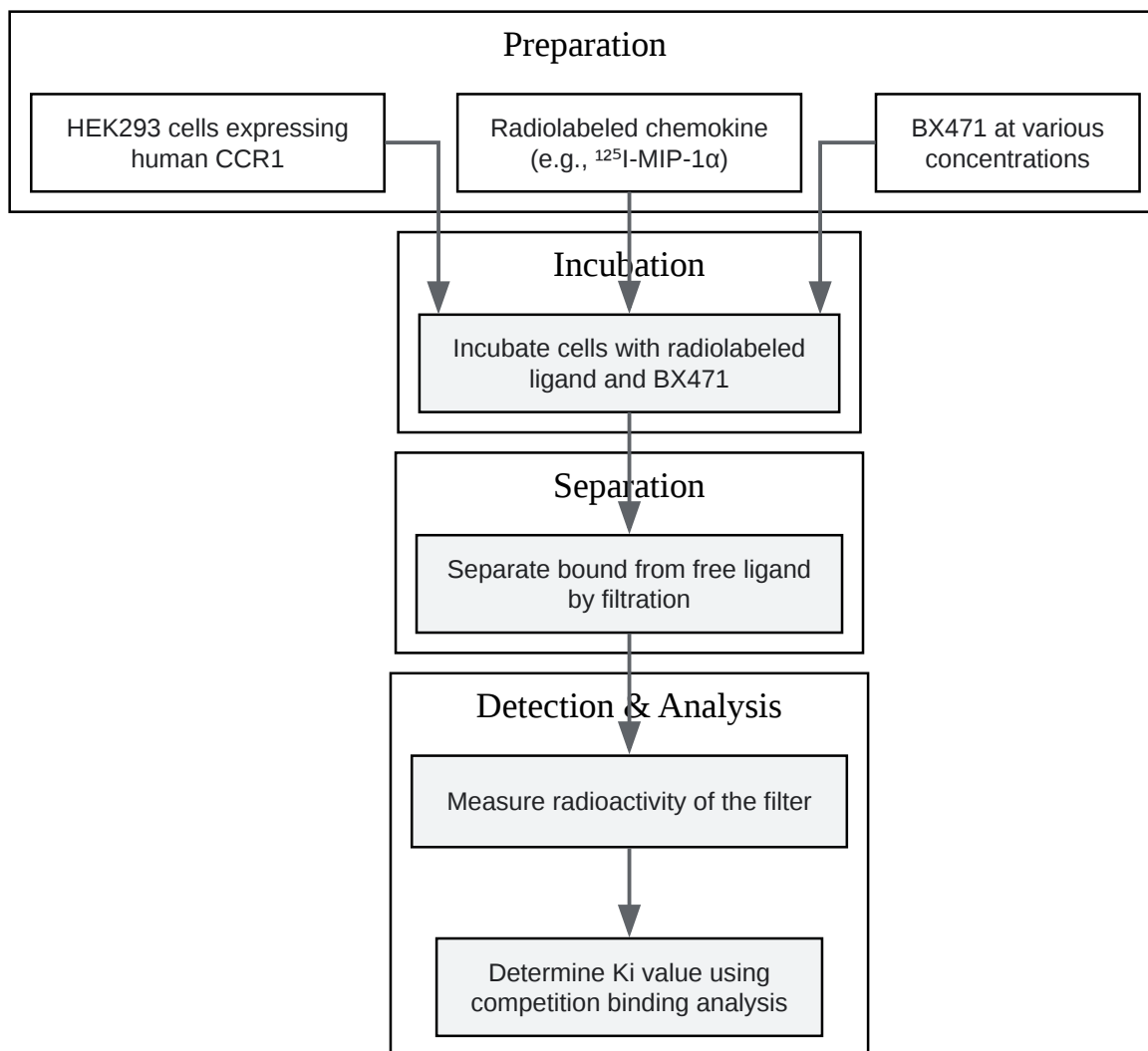
- Allergic Rhinitis: In a mouse model, **BX471** inhibited eosinophil recruitment and suppressed the expression of pro-inflammatory mediators.[9]
- Multiple Sclerosis: In a rat model of experimental allergic encephalomyelitis, **BX471** effectively reduced disease severity.[7]
- Renal Fibrosis: **BX471** decreased renal fibrosis in a mouse model of obstructive nephropathy.
- Sepsis: Treatment with **BX471** attenuated the systemic inflammatory response in a sepsis model.[3]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

### CCR1 Binding Assay

This protocol outlines the procedure to determine the binding affinity of **BX471** to CCR1.



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Workflow for a competitive radioligand binding assay to determine  $K_i$  of **BX471**.

#### Methodology:

- Cell Preparation: Use HEK293 cells stably transfected with the human CCR1 receptor.
- Ligand Preparation: Prepare a stock solution of a radiolabeled CCR1 ligand, such as  $^{125}\text{I}$ -MIP-1 $\alpha$ .
- Competition Assay: In a multi-well plate, incubate the CCR1-expressing cells with a fixed concentration of the radiolabeled ligand and varying concentrations of **BX471**.

- Incubation: Allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the cell-bound radioligand from the unbound ligand.
- Washing: Wash the filters to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of **BX471**. Calculate the  $IC_{50}$  value, which is the concentration of **BX471** that inhibits 50% of the specific binding of the radioligand. Convert the  $IC_{50}$  to a  $K_i$  value using the Cheng-Prusoff equation.  
[\[1\]](#)

## Calcium Mobilization Assay

This assay measures the ability of **BX471** to inhibit CCR1-mediated intracellular calcium mobilization.

Methodology:

- Cell Loading: Load CCR1-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- Compound Addition: Add varying concentrations of **BX471** to the cells and incubate.
- Agonist Stimulation: Stimulate the cells with a CCR1 agonist (e.g., MIP-1 $\alpha$ ).
- Fluorescence Measurement: Continuously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
- Data Analysis: Determine the  $IC_{50}$  value of **BX471** by plotting the inhibition of the calcium response against the concentration of **BX471**.[\[7\]](#)[\[10\]](#)

## Conclusion

**BX471** is a well-characterized, potent, and selective antagonist of CCR1 with demonstrated efficacy in various preclinical models of inflammatory diseases. Its ability to block the CCR1 signaling pathway, particularly the TNF- $\alpha$ /NF- $\kappa$ B axis, makes it a valuable tool for research and a potential candidate for therapeutic development. This guide provides a foundational understanding of the structure, mechanism, and experimental validation of **BX471** for professionals in the field of drug discovery and development.

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